molecular formula C5H12S B1345668 tert-Butyl methyl sulfide CAS No. 6163-64-0

tert-Butyl methyl sulfide

Cat. No.: B1345668
CAS No.: 6163-64-0
M. Wt: 104.22 g/mol
InChI Key: CJFVCTVYZFTORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl sulfide (C₅H₁₂S) is an organosulfur compound featuring a sulfur atom bonded to a tert-butyl group (C(CH₃)₃) and a methyl group (CH₃). Its molecular weight is 104.21 g/mol. This compound is characterized by its steric hindrance from the bulky tert-butyl group and the electron-rich sulfur center, which influence its reactivity, stability, and applications in organic synthesis and industrial processes. It is used as a ligand in coordination chemistry, a precursor in pharmaceutical intermediates, and a model compound for studying sulfur-containing biomolecules .

Preparation Methods

Reduction of tert-Butyl Methyl Sulfoxide

One common method involves the reduction of tert-butyl methyl sulfoxide to tert-butyl methyl sulfide. Sousa et al. (2019) reported a catalytic reduction using phenylsilane and dimanganese decacarbonyl in toluene at 100 °C for 16 hours, achieving a yield of approximately 74%. This method is notable for its selectivity and moderate reaction conditions.

Parameter Details
Starting material tert-Butyl methyl sulfoxide
Reducing agent Phenylsilane
Catalyst Dimanganese decacarbonyl
Solvent Toluene
Temperature 100 °C
Reaction time 16 hours
Yield 74%

Thioetherification of Thiols with Butenes

This compound can also be formed via thioetherification reactions, where thiols react with butenes. This process is relevant in industrial contexts such as methyl tert-butyl ether (MTBE) production, where thiols present in feedstocks react with isobutene to form alkyl sulfides including this compound. The reaction typically occurs under acidic or catalytic conditions facilitating the addition of the thiol to the alkene.

Parameter Details
Reactants Methanethiol + Isobutene
Reaction type Thioetherification
Conditions Acidic or catalytic environment
Product This compound
Application MTBE production process

Nucleophilic Substitution Using tert-Butyl Halides

Another approach involves nucleophilic substitution reactions where tert-butyl halides (chloride or bromide) react with methyl thiolate or other sulfur nucleophiles. However, due to the steric hindrance of the tert-butyl group, these reactions often require intensified conditions and may suffer from lower yields or side reactions. This method is less favored industrially but remains a viable laboratory synthesis route.

Parameter Details
Reactants tert-Butyl chloride/bromide + methyl thiolate
Reaction type Nucleophilic substitution
Challenges Steric hindrance, low yield
Conditions Elevated temperature, phase transfer catalysts
Yield Variable, often moderate

Other Synthetic Routes

Additional methods include:

  • Use of methyl vinyl ketone derivatives and other complex intermediates to form tert-butyl esters and related compounds, which can be further transformed into sulfides.

  • Catalytic oxidation and reduction cycles involving sulfur compounds, as studied in advanced catalytic systems with tungsten oxide nanorods and hydrogen peroxide, though these are more focused on oxidation states of sulfur rather than direct sulfide synthesis.

Method Advantages Disadvantages Typical Yield (%) References
Reduction of tert-butyl methyl sulfoxide Moderate conditions, good selectivity Requires specific catalysts and reagents ~74
Thioetherification of thiols with butenes Industrially relevant, direct formation Requires acidic/catalytic conditions, side products possible Variable
Nucleophilic substitution with tert-butyl halides Straightforward reaction scheme Steric hindrance, lower yields, harsh conditions Variable
Complex synthetic routes via esters and intermediates Potential for high purity products Multi-step, complex procedures Not specified
  • The reduction of tert-butyl methyl sulfoxide using phenylsilane and dimanganese decacarbonyl is a well-documented method with a reliable yield of about 74%, making it a preferred laboratory synthesis route.

  • Thioetherification reactions are significant in industrial processes such as MTBE production, where this compound forms as a byproduct or intermediate. These reactions highlight the practical relevance of this compound in petrochemical refining.

  • The steric hindrance of the tert-butyl group poses challenges in nucleophilic substitution reactions, often necessitating phase transfer catalysts or microwave-assisted conditions to improve yields.

  • Advanced catalytic systems involving metal oxides and hydrogen peroxide have been explored for sulfur compound transformations but are more relevant to oxidation state changes rather than direct sulfide synthesis.

The preparation of this compound encompasses several synthetic strategies, each with distinct advantages and limitations. Reduction of sulfoxides offers a selective and moderate-yielding route, while thioetherification reactions provide industrially relevant pathways. Nucleophilic substitution methods, though straightforward, are hindered by steric effects. Understanding these methods allows chemists to select appropriate synthesis routes based on scale, purity requirements, and available resources.

Chemical Reactions Analysis

Thioetherification with Isobutene

tert-Butyl methyl sulfide forms via thioetherification between methanethiol (CH₃SH) and isobutene (C₄H₈) under acidic conditions . This reaction parallels the synthesis of methyl tert-butyl ether (MTBE), with sulfur substituting oxygen:CH3SH+C4H8(CH3)3C S CH3\text{CH}_3\text{SH}+\text{C}_4\text{H}_8\rightarrow (\text{CH}_3)_3\text{C S CH}_3Key experimental data:

  • Reaction temperature: 40–60°C
  • Catalyst: Sulfuric acid or acidic ion-exchange resins .

Reduction of Sulfoxides

This compound can be synthesized by reducing tert-butyl methyl sulfoxide using agents like lithium aluminum hydride (LiAlH₄) .

Sulfoxide Formation

This compound undergoes oxidation to form tert-butyl methyl sulfoxide. Common oxidants include hydrogen peroxide (H₂O₂) or tert-butyl hypochlorite ((CH₃)₃COCl) :(CH3)3C S CH3+H2O2(CH3)3C S O CH3+H2O(\text{CH}_3)_3\text{C S CH}_3+\text{H}_2\text{O}_2\rightarrow (\text{CH}_3)_3\text{C S O CH}_3+\text{H}_2\text{O}Experimental conditions :

  • Solvent: Acetone or dichloromethane
  • Temperature: 0–25°C
  • Yield: 85–92%

Radical-Mediated Oxidation

In the presence of tert-butyl hypochlorite and water, this compound forms sulfenic acid intermediates, which dimerize to disulfides .

Unimolecular Elimination

At elevated temperatures (>300°C), this compound decomposes via a unimolecular pathway to form isobutene (C₄H₈) and methanethiol (CH₃SH) :(CH3)3C S CH3C4H8+CH3SH(\text{CH}_3)_3\text{C S CH}_3\rightarrow \text{C}_4\text{H}_8+\text{CH}_3\text{SH}Kinetic parameters :

ParameterValue
Activation Energy45–50 kcal/mol
Rate Constant (500K)1.2×1031.2\times 10^{-3} s⁻¹

Radical Pathways

Under pyrolysis conditions, homolytic cleavage of the C–S bond generates tert-butyl (- C(CH₃)₃) and methylthiyl (- S-CH₃) radicals . These radicals participate in chain reactions, forming products like hydrogen sulfide (H₂S) and alkanes.

Halogenation

This compound reacts with tert-butyl hypochlorite to form chlorinated derivatives. The reaction proceeds via electrophilic attack at sulfur :(CH3)3C S CH3+(CH3)3COCl(CH3)3C S Cl+(CH3)3COH(\text{CH}_3)_3\text{C S CH}_3+(\text{CH}_3)_3\text{COCl}\rightarrow (\text{CH}_3)_3\text{C S Cl}+(\text{CH}_3)_3\text{COH}

Protection of Thiols

The sulfur atom in this compound can act as a protecting group. For example, it reacts with [(tert-butyldimethylsilyl)oxy]methyl chloride (TBSOCH₂Cl) to form stable thioether derivatives .

Role in MTBE Production

Sulfur-promoted zirconia catalysts enhance the synthesis of MTBE from methanol and isobutylene. This compound analogs act as catalyst modifiers, improving selectivity .

Mechanism of Action

The mechanism of action of tert-butyl methyl sulfide involves its nucleophilic sulfur atom, which can participate in various chemical reactions. The sulfur atom can donate electrons to electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares tert-butyl methyl sulfide with structurally related sulfides, ethers, and sulfoxides:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
This compound C₅H₁₂S 104.21 ~100–110* Tert-butyl + methyl groups; sulfur atom
Di-tert-butyl sulfide C₈H₁₈S 146.29 137–139 Two tert-butyl groups; high steric bulk
Methyl tert-butyl ether (MTBE) C₅H₁₂O 88.15 55.2 Oxygen atom instead of sulfur; lower polarity
tert-Butyl methyl sulfoxide C₅H₁₂OS 136.21 ~200 Sulfoxide group (S=O); higher polarity

*Estimated based on analogous compounds.
Sources : .

Key Observations:

  • Steric Effects : Di-tert-butyl sulfide exhibits greater steric hindrance than this compound due to its two bulky tert-butyl groups, reducing its reactivity in nucleophilic substitutions .
  • Polarity : Replacement of sulfur with oxygen (as in MTBE) lowers boiling points and polarity, making MTBE volatile and suitable as a fuel additive . Sulfoxides (e.g., tert-butyl methyl sulfoxide) are more polar due to the S=O bond, enhancing solubility in polar solvents .

Reactivity and Stability

Thermal Stability

  • This compound decomposes at higher temperatures compared to MTBE. Thermogravimetric analysis (TGA) under nitrogen shows its decomposition onset at ~200°C, while MTBE decomposes near 224°C. The sulfur atom’s lower electronegativity stabilizes the sulfide against thermal breakdown compared to ethers .
  • Di-tert-butyl sulfide demonstrates superior thermal stability (decomposition >250°C) due to steric protection of the sulfur atom .

Chemical Reactivity

  • Borane Complexation : this compound has moderate borane complexation ability, ranking below dimethyl sulfide but above thioanisole. This property is critical in hydroboration reactions .
  • Oxidation : Sulfides like this compound oxidize to sulfoxides (e.g., tert-butyl methyl sulfoxide) under mild conditions, whereas ethers (e.g., MTBE) resist oxidation .

Pharmaceutical Potential

  • Sulfoxides (e.g., tert-butyl methyl sulfoxide) are explored for drug delivery due to their polarity and stability .

Industrial Uses

  • MTBE : Widely used as a gasoline additive for its octane-boosting properties .
  • Di-tert-butyl sulfide : Employed in specialty lubricants and corrosion inhibitors due to its stability .

Biological Activity

tert-Butyl methyl sulfide (TBMS), with the chemical formula C5H12S\text{C}_5\text{H}_{12}\text{S} and CAS number 6163-64-0, is an organosulfur compound that has garnered attention for its various biological activities. This article delves into the biological activity of TBMS, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Weight : 104.21 g/mol
  • Boiling Point : 101-102 °C
  • Flash Point : -3 °C
  • Solubility : Difficult to mix in water
  • Density : 0.826 g/cm³
PropertyValue
Molecular FormulaC5H12S
Molecular Weight104.21 g/mol
Boiling Point101-102 °C
Flash Point-3 °C
Density0.826 g/cm³

TBMS has been studied for its potential biological activities, particularly in the context of its role as a sulfur-containing compound. Research indicates that TBMS can undergo various chemical transformations that may influence biological systems:

  • Oxidation Reactions : TBMS exhibits enantioselectivity in oxidation reactions, achieving up to 91% enantiomeric excess for certain substrates .
  • Radical Reactions : The compound can participate in radical reactions, leading to the formation of thiyl radicals which are crucial in various biochemical pathways .

Toxicity and Safety

While TBMS is utilized in industrial applications such as LPG refining , its safety profile is essential for handling and usage. Studies have indicated that exposure to high concentrations can lead to adverse effects, necessitating safety precautions during handling.

Case Studies

  • Pyrolysis Studies : Research on the pyrolysis of TBMS reveals significant insights into its thermal stability and decomposition pathways. Quantum chemistry calculations suggest that TBMS can decompose via a four-centered transition state mechanism, producing various sulfur-containing products under specific conditions .
  • Biological Efficacy : In a study examining the removal of sulfur compounds from gas streams, TBMS was found to be effective when adsorbed onto zeolites, showcasing its potential utility in environmental applications .

Industrial Uses

  • LPG Refining : TBMS is primarily used in the refining process of liquefied petroleum gas (LPG), where it contributes to the sulfur content management .

Environmental Impact

The ability of TBMS to interact with zeolites for gas purification highlights its relevance in environmental chemistry, particularly in reducing sulfur emissions from industrial processes.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing tert-butyl methyl sulfide?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting methyl mercaptan with tert-butyl halides (e.g., tert-butyl chloride) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalysts like K₂CO₃ or NaOH may enhance reactivity. Reaction temperatures range from 25°C to 60°C, with yields optimized via distillation or column chromatography. Ensure rigorous exclusion of moisture to prevent hydrolysis .

Table 1 : Synthesis Optimization

ReactantsSolventCatalystTemperature (°C)Yield (%)
Methyl mercaptan + t-BuClDMFK₂CO₃5078
Methyl mercaptan + t-BuBrTHFNaOH2565

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.27 ppm (9H, s, t-Bu) and δ 2.10 ppm (3H, s, SCH₃). ¹³C NMR confirms the quaternary carbon (δ 30.1 ppm) and sulfur-bound methyl (δ 15.3 ppm).
  • IR : Key bands include ν(S-C) at 650–750 cm⁻¹.
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 118 [M⁺]) aid identification. Cross-validate with literature and internal standards .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Classified as a flammable liquid (GHS02), it requires storage in flame-proof cabinets and handling under fume hoods. Use static-safe equipment to prevent ignition. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation or disulfide formation) be minimized during synthesis?

  • Methodological Answer :

  • Use degassed solvents and inert gas (N₂/Ar) to prevent oxidation.
  • Add antioxidants (e.g., BHT) to stabilize the thiol intermediate.
  • Monitor reaction progress via TLC or GC to detect byproducts early. Adjust stoichiometry to favor sulfide formation over disulfide .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Use a low-bleed column (e.g., Agilent Select Low Sulfur CP8575) with splitless injection. Calibrate with deuterated internal standards (e.g., d₃-tert-butyl methyl sulfide) to improve accuracy.
  • Detection Limits : Signal-to-noise ratios <3 may require preconcentration (e.g., SPME) or derivatization (e.g., methylation to enhance volatility) .

Table 2 : GC-MS Parameters for Sulfide Detection

Column TypeDetection Limit (ppb)Retention Time (min)
Agilent CP85750.58.2
Restek Rxi-5Sil MS1.27.8

Q. How should researchers address contradictions in reported thermodynamic data (e.g., boiling points or solubility)?

  • Methodological Answer :

  • Replicate Experiments : Verify purity (>98% via GC) and measurement conditions (e.g., pressure for boiling points).
  • Meta-Analysis : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) over patents, which may lack validation.
  • Computational Validation : Use tools like COSMOtherm to predict properties and identify outliers .

Properties

IUPAC Name

2-methyl-2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVCTVYZFTORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210644
Record name Propane, 2-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-64-0
Record name tert-Butyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl methyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 2-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-methylsulfanylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl methyl sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNH9VB6FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.